molecular formula C10H11NO4 B1630485 2-(4-Nitrophenyl)butyric acid CAS No. 7463-53-8

2-(4-Nitrophenyl)butyric acid

Cat. No.: B1630485
CAS No.: 7463-53-8
M. Wt: 209.2 g/mol
InChI Key: XBGNOMBPRQVJSR-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)butyric acid, also known as 2-(4-nitrophenyl)butanoic acid, is an organic compound with the molecular formula C10H11NO4. It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a butyric acid moiety. This compound is a yellow crystalline solid that is soluble in organic solvents . It is commonly used as a reagent in organic synthesis and has applications in the pharmaceutical, agrochemical, and dye industries .

Scientific Research Applications

2-(4-Nitrophenyl)butyric acid is utilized in several scientific research applications:

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection when handling this compound . It is also advised to use this compound only outdoors or in a well-ventilated area .

Future Directions

Given that 2-(4-Nitrophenyl)butyric acid is a key intermediate in the synthesis of indobufen, a new generation of anti-platelet aggregation agents , it is likely that future research will continue to focus on optimizing its synthesis and exploring its potential applications in medical and pharmaceutical contexts .

Biochemical Analysis

Biochemical Properties

It is known that this compound is involved in the synthesis of indobufen , suggesting that it may interact with enzymes and other biomolecules involved in this process

Cellular Effects

Given its role in the synthesis of indobufen , it may influence cell function by affecting pathways related to platelet aggregation

Molecular Mechanism

It is known to be a key intermediate in the synthesis of indobufen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-nitrophenyl)butyric acid typically involves the nitration of α-phenylbutyronitrile to produce 2-(4-nitrophenyl)butyronitrile, followed by hydrolysis to yield the desired acid . The nitration reaction is carried out using nitric acid in the presence of a suitable solvent such as dichloromethane. The hydrolysis step can be performed using sulfuric acid or, alternatively, using bacillus subtilis to optimize the reaction conditions and improve yield .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of biocatalysts like bacillus subtilis in the hydrolysis step is favored for its environmental benefits and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Nitrophenyl)butyric acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Esterification: Alcohols, acid catalysts like sulfuric acid.

Major Products Formed:

Comparison with Similar Compounds

  • 4-Nitrophenylacetic acid
  • 2-Phenylbutyric acid
  • 4-Nitrophenylbutyrate

Comparison: 2-(4-Nitrophenyl)butyric acid is unique due to the presence of both a nitro group and a butyric acid moiety, which confer distinct chemical reactivity and biological activity. Compared to 4-nitrophenylacetic acid, it has a longer carbon chain, which can influence its solubility and reactivity. 2-Phenylbutyric acid lacks the nitro group, making it less reactive in certain substitution reactions. 4-Nitrophenylbutyrate is an ester derivative, which alters its physical properties and reactivity compared to the parent acid .

Properties

IUPAC Name

2-(4-nitrophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-9(10(12)13)7-3-5-8(6-4-7)11(14)15/h3-6,9H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGNOMBPRQVJSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701033429
Record name 2-(4-Nitrophenyl)butanoic acid
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Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7463-53-8, 46406-87-5
Record name α-Ethyl-4-nitrobenzeneacetic acid
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Record name Butyric acid, 2-(p-nitrophenyl)-
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Record name 2-(4-Nitrophenyl)butanoic acid
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Record name 2-(4-nitrophenyl)butyric acid
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Synthesis routes and methods I

Procedure details

A mixture of concentrated nitric acid (32 mL) and concentrated sulfuric acid (32 mL) were cooled in an ice salt bath. Solid 2-phenylbutyric acid (16.42 g, 100 mmol) was added in small portions maintaining the solution temperature below 10° C. The reaction was warmed to room temperature and allowed to stir for 1 hour. The product was isolated by pouring the reaction mixture onto 150 mL of crushed ice, filtering the white solid and recrystallizing from EtOH to give 14.5 g (69%) of the product as white crystals.
Quantity
32 mL
Type
reactant
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32 mL
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16.42 g
Type
reactant
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[Compound]
Name
ice
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
69%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 33.9 g of 2-phenylbutyric acid in 340 ml of concentrated sulfuric acid was cooled to -10° C. with stirring. To this solution was added, dropwise, a mixture of 39.4 ml of 70% nitric acid and 170 ml of acetic acid at such a rate that the temperature was maintained below 0° C. The mixture was then warmed to 20° C. over a period of 1 hour and poured into ice water. The off-white solid which formed was separated by filtration, washed with ice water and sucked as dry as possible on the filter. The resultant solid was dissolved in chloroform, a water layer was separated, and the chloroform layer was dried over magnesium sulfate. The solvent was removed under reduced pressure to give a crude solid which was recrystallized from a mixture of hot toluene/hexane to give 2-(4-nitrophenyl)butyric acid.
Quantity
33.9 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Quantity
39.4 mL
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

In 150 ml of ethanol was dissolved 37.18 g (0.12 mole) of diethyl 2-ethyl-2-(4-nitrophenyl)malonate and a solution of 30.41 g (0.76 mole) of sodium hydroxide in 100 ml of water was added and then heated under reflux for 3 hours on an oil bath. After the solvent was distilled off in vacuo, the residue was dissolved in 200 ml of water and then extracted with 300 ml of ether. The ether layer was removed and the water layer was acidified with conc. hydrochloric acid and extracted again with ether. The ether layer was separated, washed with saturated sodium chloride solution and dried over magnesium sulfate. The ether was distilled off in vacuo to give 17.25 g (0.083 mole, 69% yield) of 2-(4-nitrophenyl)-n-butyric acid.
Quantity
30.41 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
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Name
diethyl 2-ethyl-2-(4-nitrophenyl)malonate
Quantity
37.18 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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